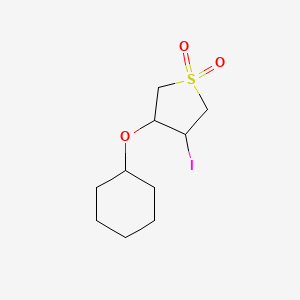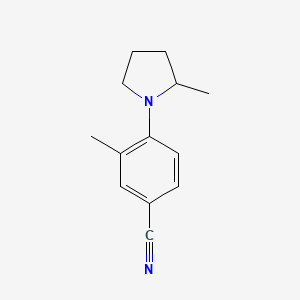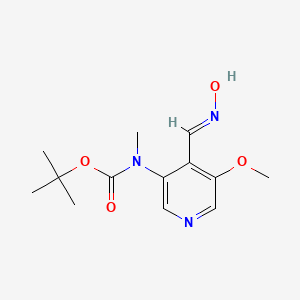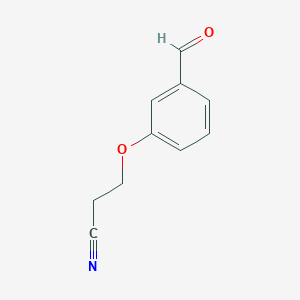
3-(Cyclohexyloxy)-4-iodo-1lambda6-thiolane-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclohexyloxy)-4-iodo-1lambda6-thiolane-1,1-dione is an organic compound that features a thiolane ring substituted with a cyclohexyloxy group and an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexyloxy)-4-iodo-1lambda6-thiolane-1,1-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexanol with a suitable thiolane precursor in the presence of an iodine source. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclohexyloxy)-4-iodo-1lambda6-thiolane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The iodine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The iodine atom can be substituted with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as sodium azide or potassium hydroxide can be used to replace the iodine atom.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Deiodinated hydrocarbons.
Substitution: Compounds with new functional groups replacing the iodine atom.
Scientific Research Applications
3-(Cyclohexyloxy)-4-iodo-1lambda6-thiolane-1,1-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Cyclohexyloxy)-4-iodo-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include oxidative stress, signal transduction, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 3-(Cyclohexyloxy)-4-chloro-1lambda6-thiolane-1,1-dione
- 3-(Cyclohexyloxy)-4-bromo-1lambda6-thiolane-1,1-dione
- 3-(Cyclohexyloxy)-4-fluoro-1lambda6-thiolane-1,1-dione
Uniqueness
3-(Cyclohexyloxy)-4-iodo-1lambda6-thiolane-1,1-dione is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential biological activity compared to its halogenated analogs. The iodine atom can participate in specific interactions and reactions that are not possible with other halogens, making this compound particularly valuable for certain applications.
Properties
Molecular Formula |
C10H17IO3S |
|---|---|
Molecular Weight |
344.21 g/mol |
IUPAC Name |
3-cyclohexyloxy-4-iodothiolane 1,1-dioxide |
InChI |
InChI=1S/C10H17IO3S/c11-9-6-15(12,13)7-10(9)14-8-4-2-1-3-5-8/h8-10H,1-7H2 |
InChI Key |
IMBPOPFEEQGJBG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC2CS(=O)(=O)CC2I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]propanamide](/img/structure/B13082801.png)
![2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-propan-2-ylpropanamide](/img/structure/B13082805.png)


![(6E)-6-[amino(nitro)methylidene]-1H-pyridine-2-carboximidamide](/img/structure/B13082815.png)
![4-[4-(Propan-2-yl)phenyl]azetidin-2-one](/img/structure/B13082824.png)
![2-[(Methylamino)methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B13082826.png)
![N-[2-(adamantan-1-yl)-1-phenylethylidene]hydroxylamine](/img/structure/B13082827.png)

